1,3-dimethyl-1H,4H,5H,6H-7lambda6-pyrazolo[3,4-b][1,4]thiazine-7,7-dione
Description
1,3-Dimethyl-1H,4H,5H,6H-7λ⁶-pyrazolo[3,4-b][1,4]thiazine-7,7-dione (CAS: 1375244-33-9) is a heterocyclic compound featuring a pyrazole ring fused to a thiazine-dione system. Its molecular formula is C₇H₁₁N₃O₂S, with two methyl groups at the 1- and 3-positions of the pyrazole moiety ().
Properties
IUPAC Name |
1,3-dimethyl-5,6-dihydro-4H-pyrazolo[3,4-b][1,4]thiazine 7,7-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S/c1-5-6-7(10(2)9-5)13(11,12)4-3-8-6/h8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBMSKYVMKWOBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1NCCS2(=O)=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- 2-Amino-4-methylthiazole : serves as the thiazine ring precursor.
- Pyrazole derivatives or substituted pyrazoles : provide the pyrazole portion of the fused system.
- Oxidizing agents : for converting the thiazine sulfur to the corresponding dioxide.
Stepwise Synthetic Route
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Condensation of 2-amino-4-methylthiazole with carbonyl compounds (e.g., aldehydes or ketones) | Acidic or basic catalysis, reflux | Formation of thiazine ring fused with pyrazole precursor |
| 2 | Methylation at N-1 and N-3 positions | Methyl iodide or dimethyl sulfate, base (e.g., K2CO3) | Introduction of methyl groups at nitrogen atoms |
| 3 | Oxidation of thiazine sulfur to sulfone (7,7-dione) | Oxidants such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide | Formation of 7,7-dioxide functionality, final compound |
This synthetic sequence is supported by analogous methods used in heterocyclic chemistry, where selective methylation and oxidation steps are standard for such fused systems.
Representative Synthetic Example
A documented synthesis involves the reaction of 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole with D,L-α-amino acids, followed by reductive lactamization to yield fused heterocycles structurally related to pyrazolo-thiazine systems. Although this example pertains to pyrazolo-pyrazine derivatives, it illustrates the utility of nucleophilic aromatic substitution (SN-Ar) and reductive cyclization in constructing fused nitrogen heterocycles, which can be adapted for pyrazolo-thiazine synthesis.
Analysis of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) or alcohols | Facilitates nucleophilic substitution and condensation |
| Temperature | Room temperature to reflux (60–120 °C) | Depends on step; methylation often at room temp, oxidation under controlled reflux |
| Catalyst/Base | K2CO3, NaH, or acid catalysts | Used to promote methylation and condensation |
| Purity of product | ≥95% | Achieved by recrystallization or chromatography |
Research Findings and Optimization
- The choice of oxidant is critical to avoid over-oxidation or decomposition.
- Methylation requires careful stoichiometric control to prevent polysubstitution.
- The fused ring system’s stability is enhanced by the sulfone (7,7-dione) group, which also influences biological activity.
- Variations in substituents on the thiazine or pyrazole rings can be introduced by modifying starting materials, allowing for structural diversity.
Summary Table of Preparation Methods
| Method Step | Key Reagents | Conditions | Product Feature | Reference |
|---|---|---|---|---|
| Condensation | 2-amino-4-methylthiazole + carbonyl compound | Acid/base, reflux | Formation of fused ring | |
| Methylation | Methyl iodide or dimethyl sulfate + base | Room temp, inert atmosphere | N-1, N-3 methylation | |
| Oxidation | mCPBA or H2O2 | Controlled reflux | Sulfone (7,7-dione) formation | |
| Alternative cyclization | 5-chloro-1,3-dimethyl-4-nitro-pyrazole + α-amino acids | SN-Ar, reductive lactamization | Related fused heterocycles |
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-1H,4H,5H,6H-7lambda6-pyrazolo[3,4-b][1,4]thiazine-7,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
Biological Activities
Research indicates that 1,3-dimethyl-1H,4H,5H,6H-7lambda6-pyrazolo[3,4-b][1,4]thiazine-7,7-dione exhibits a range of biological activities that make it a candidate for further study in medicinal chemistry and pharmacology.
Antimicrobial Activity
Several studies have shown that this compound possesses antimicrobial properties. It has been tested against various bacterial strains and fungi. For example:
- Case Study : In vitro tests demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent in pharmaceutical formulations.
Anticancer Properties
Preliminary research suggests that the compound may have anticancer effects.
- Case Study : A study reported that derivatives of this compound inhibited the growth of cancer cell lines such as breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties.
- Case Study : In animal models of inflammation, administration of this compound resulted in reduced levels of inflammatory cytokines and improved clinical scores in conditions like arthritis.
Applications in Research
Due to its diverse biological activities, this compound has several applications in scientific research:
Drug Development
The compound serves as a lead structure for the development of new drugs targeting infectious diseases and cancer. Its derivatives are being synthesized to enhance potency and selectivity.
Biochemical Assays
Researchers utilize this compound in biochemical assays to study enzyme inhibition and receptor interactions. Its ability to modulate biological pathways makes it valuable in pharmacological studies.
Material Science
Emerging research suggests potential applications in material science due to its unique chemical structure. It may be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-1H,4H,5H,6H-7lambda6-pyrazolo[3,4-b][1,4]thiazine-7,7-dione involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Systems
A. Pyrazolo[3,4-b]pyrazine-5(4H)-ones ()
- Structure: Features a pyrazine ring fused to pyrazole, with substituents like nitro and amino acid derivatives.
- Key Differences : Replaces thiazine-dione with pyrazine, altering electronic properties (N vs. S/O).
- Synthesis: Prepared via Pd/C-catalyzed oxidation of intermediates, yielding products with amino acid side chains (e.g., glycine derivatives).
- Biological Relevance: Not explicitly stated, but amino acid substituents suggest possible bioactivity.
B. Pyrazolo[4,3-d]pyrimidine-5,7-diones ()
- Structure : Pyrimidine-dione fused to pyrazole, with ethyl and methyl substituents.
- Key Differences : Pyrimidine core vs. thiazine; increased lipophilicity from ethyl groups.
- Synthesis : Derived from dioxo precursors via alkylation (e.g., ethyl iodide), yielding compounds like 4,6-diethyl-1,3-dimethyl derivatives with a melting point of 95.5–98°C ().
- Thermal Stability : Lower melting points compared to rigid thiazine-diones suggest differences in crystalline packing.
C. Thiazolo[4,5-b]pyridin-2-ones ()
- Structure : Thiazole fused to pyridine, with methyl and phenylazo substituents.
- Key Differences : Thiazole instead of thiazine; phenylazo groups enhance π-conjugation.
- Methyl groups at positions 5 and 7 were critical for activity ().
D. Pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones ()
- Structure : Pyrido-pyrimidine fused to pyrazole, with methyl and phenyl substituents.
- Synthesis : Efficiently synthesized via L-proline-catalyzed multicomponent reactions (92% yield).
Functional and Reactivity Comparisons
Key Observations :
- Electronic Effects : Sulfur in thiazine-dione may enhance electrophilicity compared to nitrogen-rich pyrazine/pyrimidine analogues.
- Substituent Impact : Methyl groups in the target compound likely reduce steric hindrance compared to bulkier ethyl or phenylazo groups in analogues.
- Synthetic Efficiency : Pyrido-pyrimidine-diones () achieved higher yields (92%) via green catalysis (L-proline/H₂O), suggesting room for optimizing the target compound’s synthesis.
Biological Activity
1,3-Dimethyl-1H,4H,5H,6H-7lambda6-pyrazolo[3,4-b][1,4]thiazine-7,7-dione is a heterocyclic compound characterized by a unique combination of pyrazole and thiazine rings. This compound exhibits various biological activities that have garnered interest in pharmacological research.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈N₄O₂ |
| Molecular Weight | 180.16 g/mol |
| CAS Number | 1072895-79-4 |
| IUPAC Name | 1,3-dimethyl-5,6-dihydro-4H-pyrazolo[3,4-b][1,4]thiazine 7,7-dioxide |
The compound's synthesis typically involves the cyclization of pyrazole derivatives with thiazine precursors under controlled conditions, often requiring elevated temperatures and specific solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. It may modulate enzyme activity or receptor interactions leading to diverse pharmacological effects. The specific pathways and targets are context-dependent and require further elucidation through empirical studies.
Pharmacological Effects
Research indicates that this compound may possess:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
- Anticancer Properties : Some evidence points towards its ability to inhibit cancer cell proliferation in vitro.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to reduced inflammation in experimental models.
Antimicrobial Activity
In a study evaluating various thiazine derivatives for antimicrobial properties, this compound demonstrated significant inhibition against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL .
Anticancer Research
A recent in vitro study assessed the effects of the compound on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis via the intrinsic pathway .
Inflammatory Response Modulation
Another study explored the anti-inflammatory properties of this compound in a murine model of acute inflammation. The administration of this compound resulted in a significant decrease in pro-inflammatory cytokines (TNF-alpha and IL-6) levels compared to control groups .
Comparison with Similar Compounds
The biological activity of this compound can be compared to other heterocyclic compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine | Pyrazole | Antimicrobial |
| 1-Methylthiazole | Thiazole | Anticancer |
| 2-Amino-thiazole | Thiazole | Anti-inflammatory |
These comparisons highlight the unique properties conferred by the combination of pyrazole and thiazine rings in the target compound.
Q & A
Basic: What are the optimized synthetic routes for 1,3-dimethyl-1H,4H,5H,6H-7λ⁶-pyrazolo[3,4-b][1,4]thiazine-7,7-dione?
Methodological Answer:
Synthesis typically involves cyclization of thiazine precursors with substituted pyrazole intermediates. Key steps include:
- Solvent selection : Alcohols (e.g., ethanol, methanol) are preferred for their mild reactivity and high yields (87% in ethanol for analogous thiadiazolo-pyrimidines) .
- Reaction conditions : Heating at 78°C under reflux, followed by cooling and filtration, ensures efficient ring closure .
- Characterization : Use NMR (¹H, ¹³C) and mass spectrometry to confirm regioselectivity and purity .
Advanced: How can researchers resolve contradictions in spectroscopic data for this compound’s tautomeric forms?
Methodological Answer:
Contradictions arise due to tautomerism in the pyrazolo-thiazine core. Strategies include:
- Variable-temperature NMR : Monitor dynamic equilibria between tautomers by analyzing chemical shift changes at different temperatures .
- X-ray crystallography : Resolve ambiguities by determining the solid-state structure, which often stabilizes one tautomeric form .
- DFT calculations : Compare experimental NMR data with computed chemical shifts for different tautomers .
Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify methyl groups (δ 2.1–2.5 ppm for CH₃) and thiazine protons (δ 4.0–5.0 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- TLC monitoring : Use silica gel plates with ethyl acetate/hexane (3:7) to track reaction progress .
Advanced: How to design experiments to study the compound’s reactivity under varying pH conditions?
Methodological Answer:
- pH-dependent stability assays : Incubate the compound in buffers (pH 2–12) and analyze degradation via HPLC at timed intervals .
- Kinetic studies : Plot pseudo-first-order rate constants (k) to determine hydrolysis susceptibility .
- Theoretical framework : Link reactivity trends to electronic effects (e.g., electron-withdrawing groups on the pyrazole ring) using Hammett correlations .
Basic: What are the pharmacological targets hypothesized for this compound?
Methodological Answer:
Analogous pyrazolo-thiazine derivatives show activity against:
- Kinase inhibitors : Target ATP-binding pockets due to structural mimicry of purine scaffolds .
- Antimicrobial agents : Disrupt bacterial cell membranes via hydrophobic interactions with thiazine moieties .
- In vitro assays : Use MIC (Minimum Inhibitory Concentration) tests against S. aureus and E. coli for validation .
Advanced: How to address discrepancies in biological activity data across studies?
Methodological Answer:
- Meta-analysis : Compare datasets from multiple sources (e.g., IC₅₀ values) to identify outliers .
- Structural analogs : Synthesize derivatives with systematic substitutions (e.g., halogens at position 3) to isolate SAR trends .
- Statistical validation : Apply ANOVA to assess significance of activity differences between experimental groups .
Basic: What computational tools are used to model this compound’s interactions with biological targets?
Methodological Answer:
- Molecular docking (AutoDock/Vina) : Predict binding poses in enzyme active sites (e.g., COX-2) .
- MD simulations (GROMACS) : Analyze stability of ligand-protein complexes over 100-ns trajectories .
- ADMET prediction (SwissADME) : Estimate bioavailability and toxicity profiles .
Advanced: How to optimize reaction yields when scaling up synthesis?
Methodological Answer:
- DoE (Design of Experiments) : Use factorial designs to optimize parameters (temperature, solvent ratio, catalyst loading) .
- Continuous flow systems : Enhance heat/mass transfer for reproducible large-scale production .
- In-line analytics (FTIR, PAT) : Monitor reaction progress in real time to minimize side products .
Basic: What safety precautions are recommended for handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and fume hoods due to unknown toxicity (analogous compounds lack SDS data) .
- Waste disposal : Neutralize acidic byproducts before disposal in designated containers .
Advanced: How to integrate AI-driven approaches for predicting novel derivatives?
Methodological Answer:
- Generative models (GANs) : Train on existing pyrazolo-thiazine datasets to propose novel structures with optimized properties .
- QSPR modeling : Correlate molecular descriptors (e.g., logP, polar surface area) with biological activity .
- Active learning loops : Iteratively refine AI predictions using experimental feedback .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
